molecular formula C15H13N B3231045 4-Methyl-2-(phenylethynyl)aniline CAS No. 13141-44-1

4-Methyl-2-(phenylethynyl)aniline

Cat. No. B3231045
CAS RN: 13141-44-1
M. Wt: 207.27 g/mol
InChI Key: RLPUBTXMDKGDNQ-UHFFFAOYSA-N
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Description

4-Methyl-2-(phenylethynyl)aniline is a chemical compound with the molecular formula C15H13N . It has an average mass of 207.270 Da and a monoisotopic mass of 207.104797 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a methyl group and a phenylethynyl group attached to it . The exact structure would require more detailed analysis such as NMR or X-ray crystallography.

Scientific Research Applications

1. Use in Chemodosimeters

4-Methyl-2-(phenylethynyl)aniline has been utilized in the development of chemodosimeters. A study by Dey, Chatterjee, and Ranu (2011) demonstrated the use of 2-arylethynyl anilines, including this compound, in detecting nitrite ions in water. The reaction of these anilines with nitrite ions in aqueous acidic media produces 4(1H)-cinnolones, which exhibit a yellow color and UV absorbance, highlighting its potential for environmental monitoring applications (Dey, Chatterjee, & Ranu, 2011).

2. Photophysical and Morphology Properties in Thin Film Materials

Niu et al. (2013) synthesized novel organic semiconductor phenyl-oligothiophene derivatives, including compounds similar to this compound. These compounds demonstrated good thermal stability, potential as photovoltaic materials, and excellent fluorescence properties when applied in an optoelectric field. This research suggests their applicability in organic thin film materials and photovoltaic devices (Niu et al., 2013).

3. Alkylating Agent in Organic Synthesis

Shouji et al. (1994) explored the use of a compound structurally similar to this compound in organic synthesis. They synthesized poly(methyl-4-phenylthiophenylsulfonium), which served as an alkylating agent for various organic compounds. This indicates the potential of this compound derivatives in facilitating organic synthesis reactions (Shouji et al., 1994).

4. Optoelectronic Properties

Research by Han Li-yin (2013) on a compound structurally related to this compound highlighted its optoelectronic properties. The study focused on synthesizing and characterizing compounds for use as hole-transporting materials in organic photoconductive devices, suggesting a potential application in the field of electronics and materials science (Han Li-yin, 2013).

5. Fluorescence Thermometry

Cao et al. (2014) explored a derivative of this compound for use in fluorescence thermometry. They found that the fluorescence intensity of the compound increased with temperature, leading to stronger emissions in dimethyl sulfoxide. This property makes it a suitable candidate for ratiometrically detecting temperature, adding a unique application in temperature sensing and measurement (Cao et al., 2014).

Safety and Hazards

The safety data sheet for anilines indicates that they are considered hazardous . They are combustible liquids and may cause an allergic skin reaction. They can cause serious eye damage and may cause drowsiness or dizziness. They are suspected of causing genetic defects and cancer, and can cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions for research on 4-Methyl-2-(phenylethynyl)aniline could include further investigation of its synthesis, reactions, and properties, as well as potential applications in various fields. For example, anilines are important intermediates in the synthesis of many pharmaceuticals and other biologically active compounds .

properties

IUPAC Name

4-methyl-2-(2-phenylethynyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-12-7-10-15(16)14(11-12)9-8-13-5-3-2-4-6-13/h2-7,10-11H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPUBTXMDKGDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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